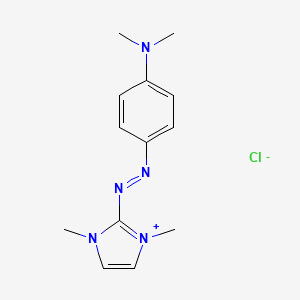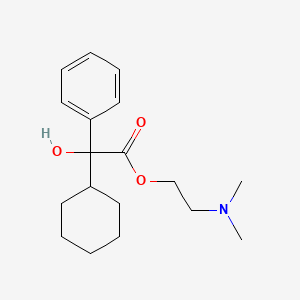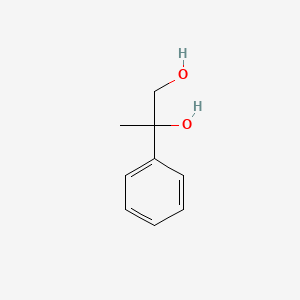
2-苯基-1,2-丙二醇
描述
Synthesis Analysis
The synthesis of 2-Phenyl-1,2-propanediol has been achieved through various methods, including enantioselective hydrogenation and the use of Baker's yeast for optically pure forms. For instance, the enantioselective hydrogenation of 1-Phenyl-1,2-propanedione has been studied using platinum catalysts modified with cinchonidine, resulting in a significant enantiomeric excess of (R)-1-hydroxy-1-phenylpropanone, demonstrating the effectiveness of this approach in achieving high enantioselectivity (E. Toukoniitty et al., 2001). Additionally, the use of baker's yeast has been shown to afford (1R, 2S)-1-phenyl-1, 2-propanediol in high chemical and optical yield, showcasing the utility of biocatalysis in synthesizing this compound (M. Takeshita & Takumi Sato, 1989).
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,2-propanediol has been elucidated through various analytical techniques. Studies involving gas-phase electron diffraction and crystallography have provided detailed insights into its conformation and structure. For example, the molecular structures of phenylglyoxal and 1-phenyl-1,2-propanedione were studied, revealing nonplanar models with specific torsional angles, indicating the complexity of its structural dynamics (Q. Shen & K. Hagen, 1993).
Chemical Reactions and Properties
2-Phenyl-1,2-propanediol undergoes various chemical reactions, reflecting its versatile chemical properties. The compound's reactivity has been demonstrated in reactions such as ammonolysis, which yielded 1-Phenyl-1-amino-2, 3-propanediol, highlighting its potential for functional group transformations (SuamiTetsuo et al., 1956). Furthermore, its involvement in radical addition reactions with alkenes and alkynes under sunlamp photolysis has been explored, showcasing its utility in synthetic chemistry (J. Byers & G. Lane, 1993).
科学研究应用
合成和化学转化
氨解和衍生物:与2-苯基-1,2-丙二醇密切相关的2,3-环氧-3-苯基-1-丙醇被研究用于氨解,导致衍生物如1-苯基-1-氨基-2,3-丙二醇,这些衍生物在合成化学中具有潜在应用(Suami et al., 1956)。
对映选择性氢化:对1-苯基-1,2-丙二酮进行对映选择性氢化,得到1-羟基-1-苯基丙酮和2-羟基-1-苯基丙酮的研究展示了在制备手性化合物用于制药和精细化学品中的潜在应用(E. Toukoniitty et al., 2001)。
抗炎药物的合成:对(S)-2-苯基-1,2-丙二醇的催化氢解已应用于合成光学活性的2-芳基丙酸类抗炎药物如(S)-布洛芬(H. Ishibashi et al., 1999)。
生化和生物技术应用
次级醇的前体:从1-羟基-3-苯基硫代-2-丙酮衍生的光学纯(S)-3-苯基硫代-1,2-丙二醇已被用作合成次级醇的前体,展示了其在手性合成和制药应用中的潜力(Fujisawa et al., 1985)。
对映选择性生物氧化:由面包酵母等微生物介导的1-苯基-1,2-丙二醇的对映选择性氧化突出了其在生产用于各种工业应用的手性化合物中的潜在用途(Martins et al., 2011)。
分析化学应用
葡萄酒中的对映异构体分析:对葡萄酒中1,2-丙二醇的对映异构体分布进行研究作为香气掺假的潜在标志,展示了其在食品分析和质量控制中的应用(Langen et al., 2016)。
手性分离技术:在手性配体交换胶束毛细管电泳色谱中使用1,2-丙二醇衍生物,突出了其在手性分离中的作用,对于制药和化学分析至关重要(Kodama et al., 2005)。
环境和法医科学
- 微生物降解研究:对与地下毒品实验室相关的物质,包括1,2-丙二醇衍生物的微生物降解研究对于环境影响评估和法医调查具有重要意义(Janusz et al., 2003)。
安全和危害
2-Phenyl-1,2-propanediol is classified as a combustible solid . It’s recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed or inhaled, it’s advised to seek medical attention .
Relevant Papers
The relevant papers retrieved include a comprehensive review on microbial production of 1,2-propanediol , a spectroscopic and DFT investigation of 2-Phenyl-1,2-propanediol , and a safety data sheet for 2-Phenyl-1,2-propanediol .
属性
IUPAC Name |
2-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCZPZFNQQFXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863344 | |
| Record name | 2-Phenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2-propanediol | |
CAS RN |
4217-66-7 | |
| Record name | (±)-2-Phenyl-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4217-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1,2-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004217667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4217-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-2-phenylpropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

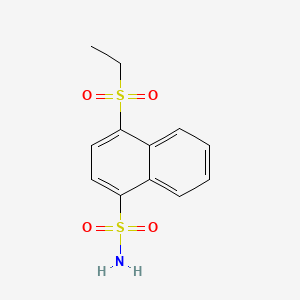
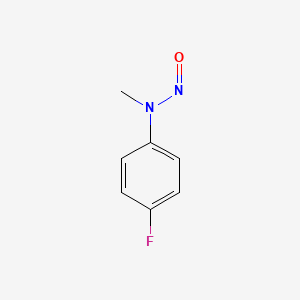
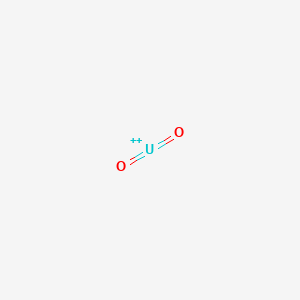
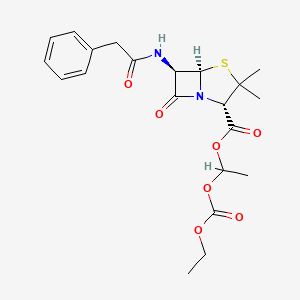
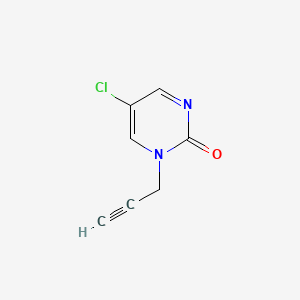
![[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[dimethyl-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl]azaniumyl]ethyl phosphate](/img/structure/B1206966.png)
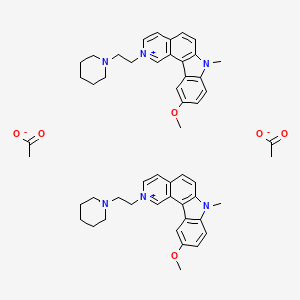
![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)
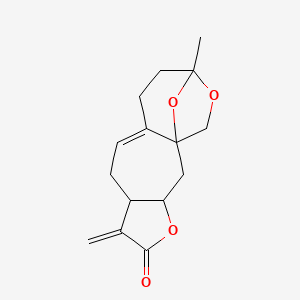
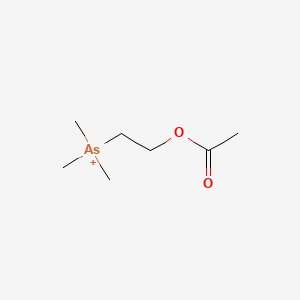
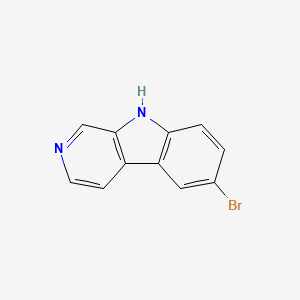
![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)
